4-(Oxetan-3-yloxy)piperidine
Overview
Description
4-(Oxetan-3-yloxy)piperidine is a chemical compound that features both an oxetane ring and a piperidine ring in its structure. The oxetane ring is a four-membered cyclic ether, while the piperidine ring is a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 4-(Oxetan-3-yloxy)piperidine typically involves the formation of the oxetane ring followed by its attachment to the piperidine ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols . Once the oxetane ring is formed, it can be coupled with a piperidine derivative through various cross-coupling reactions .
Chemical Reactions Analysis
4-(Oxetan-3-yloxy)piperidine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(Oxetan-3-yloxy)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its unique structural properties.
Materials Science: The oxetane ring’s propensity for ring-opening polymerization makes this compound useful in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxetane ring can influence the compound’s binding affinity and selectivity for these targets, while the piperidine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
4-(Oxetan-3-yloxy)piperidine can be compared to other compounds containing oxetane or piperidine rings:
Oxetane Derivatives: Compounds like oxetan-3-one and 2-methyleneoxetane share the oxetane ring but differ in their reactivity and applications.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted derivatives are widely used in medicinal chemistry and other fields.
The uniqueness of this compound lies in the combination of both the oxetane and piperidine rings, which imparts distinct physicochemical and biological properties .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBIBLSEDLJLRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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